3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid
Description
3-[[2-(2-Amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid is a heterocyclic compound featuring a benzoic acid core linked via an amide bond to a 2-amino-4-oxo-1,3-thiazole moiety.
Properties
IUPAC Name |
3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c13-12-15-10(17)8(20-12)5-9(16)14-7-3-1-2-6(4-7)11(18)19/h1-4,8H,5H2,(H,14,16)(H,18,19)(H2,13,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYURJIQVAFAOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC2C(=O)N=C(S2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of thiourea with α-haloketones to form the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity:
Research has shown that compounds containing thiazole moieties exhibit notable antibacterial properties. For instance, derivatives similar to 3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic acid have demonstrated effectiveness against various bacterial strains, including Mycobacterium smegmatis with a minimum inhibitory concentration (MIC) of 50 µg/mL . The thiazole ring is crucial for the antimicrobial activity, making it a target for the synthesis of new antibiotics.
2. Antitubercular Properties:
The compound has been evaluated for its antitubercular activity. Studies indicate that certain derivatives can inhibit the growth of tuberculosis-causing bacteria effectively. This property opens avenues for developing new treatments for tuberculosis, especially in light of increasing antibiotic resistance .
3. Acetylcholinesterase Inhibition:
Compounds with similar structural features have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function in patients with neurodegenerative diseases . The design and synthesis of such compounds aim to enhance their inhibitory potency and selectivity.
Case Studies
Case Study 1: Synthesis and Biological Evaluation
A study synthesized various thiazole-containing compounds and evaluated their biological activities. Among these, derivatives of this compound showed promising results in inhibiting bacterial growth and exhibited low cytotoxicity against human cells. These findings suggest a favorable therapeutic index for further development .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound with target proteins involved in bacterial resistance mechanisms. These studies provide insights into the molecular interactions that underpin its biological activity, guiding future modifications to enhance efficacy .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 4-[[(2-Amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid
- Structure : The benzoic acid substituent is at the para-position (4-position) instead of the meta-position (3-position).
- Impact : This positional isomerism alters electronic distribution and steric interactions. The para-substituted derivative may exhibit enhanced solubility due to symmetrical charge distribution, whereas the meta-isomer (target compound) could show stronger intermolecular hydrogen bonding in crystalline states .
- Synthesis : Synthesized via similar amide coupling routes but requires regioselective protection/deprotection strategies, as seen in methods using BBr₃ for deprotection .
Thiazole Ring Modifications
- 3-[[2-(4-Oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetyl]amino]benzoic Acid (CID 135457767): Structure: Replaces the 2-amino group with a phenylimino substituent, converting the thiazole to a thiazolidinone ring. This modification may shift activity toward hydrophobic binding pockets in targets like chemokine receptors . Molecular Formula: C₁₈H₁₅N₃O₄S (molecular weight: 377.40 g/mol), larger than the target compound .
- 4-[(2-Amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene)methyl]benzoic Acid (CAS 644996-35-0): Structure: Features a methylene bridge between the thiazole and benzoic acid, creating a conjugated system. Impact: The extended conjugation may enhance UV absorption and fluorescence properties, useful in analytical detection. However, the reduced flexibility could limit binding to sterically constrained targets .
Substituent Variations on the Benzoic Acid Core
- 2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide Derivatives (EN300-16583):
Pharmacologically Relevant Analogs
- ZINC C13637710 (2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-methoxyphenyl)acetamide):
- Structure : Includes a 3-methoxyphenyl group instead of benzoic acid.
- Impact : The methoxy group improves lipophilicity and may enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies. However, the absence of the carboxylic acid group reduces ionization at physiological pH .
Physicochemical and Pharmacokinetic Properties
*Estimated using fragment-based methods.
Biological Activity
3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic acid, often referred to as a derivative of para-aminobenzoic acid (PABA), has garnered attention for its diverse biological activities. This compound is characterized by its thiazole moiety, which contributes to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
This structure includes a thiazole ring which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of PABA derivatives, including the compound .
Key Findings:
- Gram-positive Bacteria: The compound exhibited significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MIC) reported at 0.09 mmol/L .
- Synergistic Effects: When combined with other antibiotics, this compound showed enhanced antibacterial effects against resistant strains such as Pseudomonas aeruginosa and Listeria monocytogenes, suggesting potential for use in combination therapies .
Anticancer Activity
The anticancer properties of this compound are linked to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Research Insights:
- Cell Lines Tested: Studies have shown that derivatives of PABA can significantly reduce the viability of cancer cell lines through mechanisms involving oxidative stress and apoptosis induction .
- Mechanism of Action: The compound's thiazole component may facilitate the generation of reactive oxygen species (ROS), leading to cancer cell death and providing a novel approach for cancer treatment .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has demonstrated anti-inflammatory effects.
Details:
- Inhibition of Inflammatory Mediators: Research indicates that PABA derivatives can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response .
- Potential Applications: This property suggests that the compound could be beneficial in treating inflammatory diseases such as arthritis or colitis .
Case Studies
Several case studies have been documented regarding the biological activities of similar compounds:
Q & A
Q. What synthetic strategies are recommended for preparing 3-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]benzoic Acid, and how can purity be optimized?
Methodological Answer:
- Condensation Reactions : Utilize reflux conditions with acetic acid and sodium acetate to facilitate coupling between thiazolone derivatives and benzoic acid intermediates, as demonstrated in analogous syntheses of thiazole-containing benzoic acids .
- Purification : Recrystallization from DMF/acetic acid mixtures can improve crystallinity and purity (>95%) . Monitor purity via HPLC (≥98% recommended for biological assays) .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Structural Confirmation : Combine FT-IR (to confirm amide C=O and thiazole C=S/C=N stretches), -NMR (to resolve aromatic protons and acetyl/thiazole substituents), and elemental analysis (to validate stoichiometry) .
- Electronic Properties : UV-Vis spectroscopy can identify π→π* transitions in the thiazole and benzoic acid moieties, with shifts indicating intramolecular interactions .
Q. What experimental protocols are advised for assessing the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Perform accelerated degradation studies in buffered solutions (pH 1–12) at 25–60°C, monitoring degradation products via LC-MS .
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
Advanced Research Questions
Q. How can catalytic applications of this compound be explored, such as in metal-mediated reactions?
Methodological Answer:
- Ligand Design : Test its chelation potential with transition metals (e.g., Pd, Cu) in cross-coupling reactions. For example, evaluate catalytic efficiency in Suzuki-Miyaura reactions using aryl halides, comparing turnover numbers (TONs) with/without the ligand .
- Mechanistic Probes : Use -NMR (if fluorinated analogs are synthesized) or X-ray absorption spectroscopy (XAS) to study metal coordination .
Q. How can researchers resolve contradictions between experimental data (e.g., pKa, spectral shifts) and computational predictions?
Methodological Answer:
- pKa Discrepancies : If experimental pKa values deviate from DFT-calculated values, re-examine solvent effects (e.g., dielectric constant in simulations) or validate protonation sites via -NMR titrations .
- Spectral Mismatches : Cross-validate IR/UV-Vis data with time-dependent DFT (TD-DFT) simulations, adjusting basis sets to account for electron correlation .
Q. What strategies are recommended for elucidating the reaction mechanism of its synthesis?
Methodological Answer:
Q. How can structure-activity relationships (SAR) be investigated for potential biological activity?
Methodological Answer:
- Derivative Synthesis : Modify the thiazole ring (e.g., substituent variation at the 2-amino group) or benzoic acid moiety (e.g., fluorination at the 4-position) to assess bioactivity changes .
- In Vitro Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities .
Q. What computational approaches are suitable for predicting the compound’s reactivity or interaction with biomolecules?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with protein active sites, focusing on hydrogen bonding with the benzoic acid and thiazole groups .
- MD Simulations : Perform molecular dynamics (MD) in explicit solvent (e.g., TIP3P water) to evaluate conformational stability over 100-ns trajectories .
Methodological Notes for Data Interpretation
- Elemental Analysis Discrepancies : If C/H/N ratios deviate by >0.3%, repeat combustion analysis or validate via high-resolution mass spectrometry (HRMS) .
- Crystallization Challenges : If recrystallization fails, employ solvent diffusion (e.g., layering hexane over DMF) or use seeding with analogous crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
